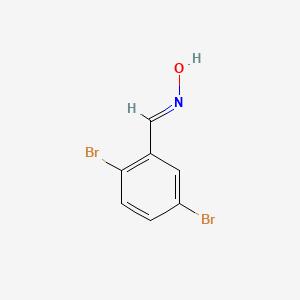

2,5-Dibromobenzaldoxime

Description

2,5-Dibromobenzaldoxime (C₇H₅Br₂NO) is a halogenated aromatic oxime derivative characterized by two bromine substituents at the 2- and 5-positions of the benzene ring and an aldoxime functional group (-CH=N-OH) at the para position. This compound is of interest in organic synthesis, coordination chemistry, and materials science due to its ability to act as a ligand or intermediate in the preparation of more complex molecules. Its bromine substituents enhance electron-withdrawing effects, influencing reactivity and stability compared to non-halogenated analogs.

Propriétés

IUPAC Name |

(NE)-N-[(2,5-dibromophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVNPTCUYOMVCY-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=N/O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2,5-Dibromobenzaldoxime typically involves the bromination of benzaldoxime. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 5th positions of the benzene ring.

Bromination of Benzaldoxime:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dibromobenzaldoxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

-

Oxidation

Reagents: Potassium permanganate, Hydrogen peroxide

Conditions: Typically carried out in an acidic or basic medium at elevated temperatures.

-

Reduction

Reagents: Sodium borohydride, Lithium aluminum hydride

Conditions: Conducted in an inert atmosphere, often at room temperature or slightly elevated temperatures.

-

Substitution

Reagents: Sodium methoxide, Sodium ethoxide

Conditions: Reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkoxy or amino groups, into the benzene ring.

Applications De Recherche Scientifique

2,5-Dibromobenzaldoxime has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Analytical Chemistry: The compound can be used as a reagent in various analytical techniques to detect or quantify other substances.

Mécanisme D'action

The mechanism of action of 2,5-Dibromobenzaldoxime depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The bromine atoms and the oxime group can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The cited sources focus on unrelated compounds, such as 2-aminobenzamides and glycosylation analysis tools like GlycoBase . For instance:

- discusses 2-aminobenzamides, which lack the oxime group and bromine substituents critical to 2,5-Dibromobenzaldoxime’s properties.

To fulfill the user’s request, additional data on structurally similar compounds (e.g., 2-bromobenzaldoxime , 3,5-dibromobenzaldoxime , or 2,5-dichlorobenzaldoxime ) would be required. Such comparisons typically involve:

Electronic Effects : Bromine substituents increase electron withdrawal, altering acidity (pKa of the oxime group) and coordination strength compared to chloro or methyl analogs.

Thermal Stability : Halogen position and size (Br vs. Cl) influence decomposition temperatures.

Reactivity : Brominated oximes often exhibit slower nucleophilic substitution rates than chlorinated counterparts due to steric hindrance.

Limitations of Available Evidence

The provided materials lack direct relevance to this compound. To construct a rigorous comparison, access to peer-reviewed studies on halogenated benzaldoximes or crystallographic data (e.g., Cambridge Structural Database entries) is essential. For example:

- A study comparing This compound with 2-bromo-5-nitrobenzaldoxime could highlight how nitro vs. bromo groups affect ligand behavior in metal complexes.

- Computational studies (DFT) might reveal differences in charge distribution between dibromo and dichloro derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.